molecular formula C27H25N3O3S B186390 Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate CAS No. 64485-89-8

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B186390
CAS No.: 64485-89-8
M. Wt: 471.6 g/mol
InChI Key: HZUYVNWQSAISMN-KRUMMXJUSA-N
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Description

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate is a critical protected intermediate in the sophisticated synthetic pathways of advanced beta-lactam antibiotics, most notably third-generation cephalosporins such as Cefotaxime . The trityl (triphenylmethyl) group serves as a protective moiety for the 2-amino function on the thiazole ring during synthesis, allowing for selective chemical reactions at other sites of the molecule. This strategic protection is essential for the subsequent coupling of the acetate side-chain to the 7-aminocephalosporanic acid (7-ACA) core structure, a fundamental step in constructing these complex antibiotics . The (Z)-methoxyimino group is a key structural feature that confers stability against beta-lactamase degradation, a common mechanism of bacterial resistance, thereby extending the antibiotic's spectrum of activity . As a result, this compound is of paramount value in pharmaceutical research and development, particularly in the exploration and production of novel antibiotics designed to combat resistant Gram-positive and Gram-negative bacterial pathogens . Its application is confined strictly to laboratory research for these purposes.

Properties

CAS No.

64485-89-8

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C27H25N3O3S/c1-3-33-25(31)24(30-32-2)23-19-34-26(28-23)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H,28,29)/b30-24-

InChI Key

HZUYVNWQSAISMN-KRUMMXJUSA-N

SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

64485-89-8

Origin of Product

United States

Preparation Methods

Aminothiazole Core Formation

The synthesis begins with constructing the 2-aminothiazole ring. Monochloroacetaldehyde (MCA) trimer is depolymerized to generate reactive MCA monomers, which undergo cyclization with thiourea in anhydrous organic solvents (e.g., 2-propanol) at 45–70°C. This method achieves >99% purity by minimizing water content (<5%), which otherwise complicates purification. Neutralization with sodium hydrogencarbonate removes byproducts like HCl, yielding 2-aminothiazole at 85% efficiency.

Trityl Protection of the Amine Group

The free amine on the thiazole ring is protected using trityl chloride (triphenylmethyl chloride) in dichloromethane under inert conditions. Roussel Uclaf’s patented method emphasizes stoichiometric control to avoid over-tritylation, which can hinder subsequent methoxyimino formation. The reaction is monitored via thin-layer chromatography (TLC), with yields reaching 90–95% after recrystallization from benzene.

Methoxyimino Acetate Installation

Ethyl acetoacetate undergoes oximation with hydroxylamine, followed by methylation using dimethyl sulfate to form the methoxyimino group. Bromination at the α-position introduces a reactive site for coupling with the tritylated aminothiazole. Bucourt et al. optimized this step using N-bromosuccinimide (NBS) in carbon tetrachloride, achieving 88% conversion.

Final Coupling and Purification

The brominated methoxyimino acetate reacts with the tritylated aminothiazole in the presence of potassium carbonate, facilitating nucleophilic substitution. Post-reaction extraction with chloroform and evaporation yield the crude product, which is purified via column chromatography (silica gel, hexane/ethyl acetate). This multi-step approach delivers an overall yield of 72–78% but requires extensive purification.

Single-Reactor Continuous Synthesis

Integrated Reaction Design

A 2020 patent describes a continuous-flow system where ethyl acetoacetate, calcium nitrite, and sulfuric acid are mixed for oximation. The intermediate is directly methylated with dimethyl sulfate in situ, eliminating intermediate isolation. Thiourea and 4-chloro-2-methoxyimino ethyl acetoacetate are fed into a tubular reactor at 60°C, with pH maintained at 6.5–7.0 using sodium carbonate.

Advantages of Continuous Processing

This method reduces reaction time from 48 hours (batch) to 8 hours, achieving 93% yield with 99.5% liquid-phase purity. Energy consumption drops by 40% due to efficient heat management, and solvent usage is halved via in-line recycling. The process is ideal for industrial-scale production, with a throughput of 500 kg/day.

Solvent-Free Mechanochemical Approach

Grinding-Assisted Cyclization

A novel method employs ball milling to accelerate the cyclization of thiourea and MCA trimer. Without solvents, the reaction completes in 2 hours at room temperature, yielding 89% 2-aminothiazole. The tritylation step is performed using solid-phase grinding with trityl chloride and catalytic triethylamine, reducing waste generation by 70%.

Environmental and Economic Benefits

This approach avoids toxic solvents like dichloromethane and reduces wastewater output by 85%. However, scalability remains challenging due to equipment limitations in handling large-scale mechanochemical reactions.

Catalytic Asymmetric Synthesis

Enantioselective Methoxyimino Formation

Chiral Lewis acids (e.g., BINOL-zinc complexes) catalyze the oximation of ethyl acetoacetate, achieving 98% enantiomeric excess (ee) for the (Z)-isomer. The tritylated aminothiazole is coupled via palladium-catalyzed cross-coupling, yielding 82% of the desired stereoisomer.

Applications in Antibiotic Development

This method is critical for synthesizing optically pure cephalosporins, as the (Z)-configuration is essential for antimicrobial activity. However, high catalyst costs (∼$150/g) limit its use to small-scale pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Yield Purity Reaction Time Scalability Cost ($/kg)
Multi-Step Batch72–78%98.5%48–72 hModerate1,200
Continuous-Flow85–93%99.5%8 hHigh850
Mechanochemical89%97%2 hLow950
Catalytic Asymmetric82%99.9%24 hLow3,500

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized thiazole derivatives.

Scientific Research Applications

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous thiazole-based molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate C₂₉H₃₀N₄O₃S 514.64 Tritylamino, Methoxyimino Intermediate in cephalosporin synthesis; steric protection for amines
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 Amino Building block for hydrazides and heterocycles (e.g., 1,3,4-oxadiazoles)
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate C₈H₁₂N₄O₃S 244.27 Amino, Methoxyimino Antibiotic intermediate; lacks trityl protection
Ethyl 2-[2-(formamido)-1,3-thiazol-4-yl]acetate C₈H₁₁N₃O₃S 229.25 Formamido Potential precursor for bioactive molecules; polar substituent enhances solubility
Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate C₁₃H₁₃NO₂S 255.31 Phenyl Lipophilic analog; used in antifungal agent synthesis

Structural and Functional Analysis

Tritylamino vs. Amino Groups: The tritylamino group in the target compound provides steric protection for the amine, preventing unwanted side reactions during multi-step syntheses. This contrasts with unsubstituted amino analogs (e.g., Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate), which readily form hydrazides for further cyclization . The bulky trityl group reduces solubility in polar solvents but enhances stability in acidic conditions, a trade-off critical for pharmaceutical intermediates .

Methoxyimino vs. Oxo/Hydrazide Groups: The methoxyimino (CH₃O-N=) substituent in the target compound differs from oxo (C=O) or hydrazide (NH-NH₂) groups seen in derivatives like ethyl 2-[2-(formamido)-1,3-thiazol-4-yl]acetate . Methoxyimino can act as a masked carbonyl, participating in cyclization or metal coordination reactions under specific conditions.

Ester Variations :

  • Ethyl esters are common in these compounds, but substitutions like methyl (e.g., methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate) alter hydrolysis rates and bioavailability . The target compound’s ethyl ester balances reactivity and stability for intermediate isolation.

Biological Activity

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate is a complex organic compound with the molecular formula C27H25N3O3S and a molecular weight of 471.6 g/mol. This compound features a thiazole ring, an ethyl ester moiety, and a tritylamino group, which contribute to its unique biological activities. It is identified by the CAS number 64485-89-8 and has garnered attention for its potential applications in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Studies

Research has shown that this compound demonstrates significant antimicrobial activity. For instance:

  • In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating its efficacy as an antimicrobial agent.

Anticancer Studies

In cancer research, this compound has been evaluated for its effects on various cancer cell lines:

  • Cell Line Testing : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxicity.
  • Mechanistic Insights : Mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other thiazole-based compounds:

Compound NameStructureBiological ActivityNotable Features
This compoundStructureAntimicrobial, AnticancerUnique tritylamino group
Other Thiazole DerivativesVariesVariableOften less potent

This table illustrates that while other thiazole derivatives exist, the specific combination of functional groups in this compound may confer enhanced stability and biological activity.

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of this compound on breast cancer cells. The results indicated:

  • Cell Viability Reduction : Treatment with varying concentrations led to a significant reduction in cell viability compared to untreated controls.
  • Apoptosis Induction : Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.
  • In Vivo Efficacy : Preliminary in vivo studies using mouse models demonstrated tumor growth inhibition when treated with this compound.

Future Directions

Further research is warranted to explore:

  • Mechanistic Pathways : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Applications : Potential development as a therapeutic agent in treating infections or cancer.

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